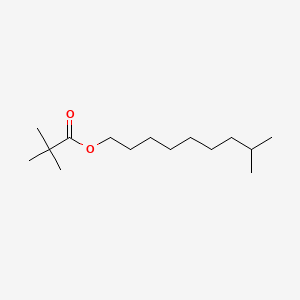

Isodecyl pivalate

Description

Isodecyl pivalate, also known as propanoic acid, 2,2-dimethyl-, isodecyl ester, is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 g/mol . It is primarily used as an emollient and skin conditioning agent in cosmetic formulations due to its ability to improve skin softness .

Properties

CAS No. |

60209-82-7 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

8-methylnonyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H30O2/c1-13(2)11-9-7-6-8-10-12-17-14(16)15(3,4)5/h13H,6-12H2,1-5H3 |

InChI Key |

KGKQNDQDVZQTAG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C(C)(C)C |

Other CAS No. |

60209-82-7 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Isodecyl pivalate is synthesized through the esterification of pivalic acid (2,2-dimethylpropanoic acid) with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Isodecyl pivalate undergoes several types of chemical reactions, including:

Scientific Research Applications

Isodecyl pivalate has various applications in scientific research, including:

Cosmetic Industry: It is widely used as an emollient and skin conditioning agent in cosmetic formulations.

Polymer Chemistry: It is used as a stabilizer in the synthesis of CO2-soluble vinyl pivalate hydrocarbon stabilizers via RAFT polymerization.

Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Mechanism of Action

The primary mechanism of action of isodecyl pivalate involves its enzymatic hydrolysis in the gastrointestinal tract and liver, resulting in the formation of isodecyl alcohol and pivalic acid. These hydrolysis products are then absorbed and metabolized in the body. The esterases catalyzing the hydrolysis are present in most tissues and organs, with particularly high concentrations in the gastrointestinal tract and liver .

Comparison with Similar Compounds

Isodecyl pivalate can be compared with other similar compounds, such as:

Isodecyl neopentanoate: Similar in structure and function, used as an emollient in cosmetic formulations.

Isodecyl laurate: Another ester used in cosmetics, known for its skin conditioning properties.

Isodecyl palmitate: Used in cosmetics for its emollient properties, similar to this compound.

This compound is unique due to its specific combination of pivalic acid and isodecyl alcohol, which provides distinct physicochemical properties and applications in various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.